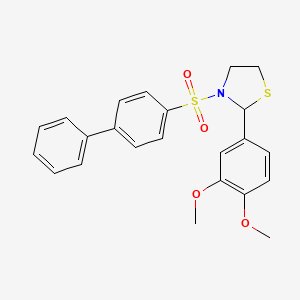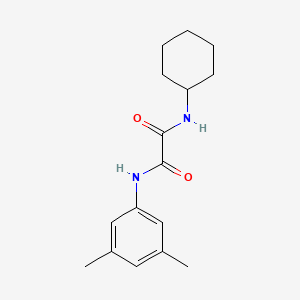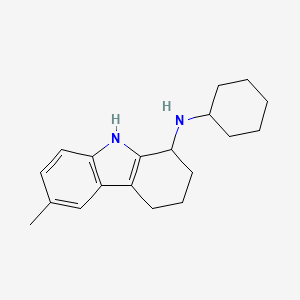
3-(4-biphenylylsulfonyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-biphenylylsulfonyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine, commonly known as BPT or BPTES, is a small molecule inhibitor of glutaminase, an enzyme that converts glutamine to glutamate in the cell. Glutaminase is a critical enzyme in cancer cells, as it provides the necessary glutamate for energy production and biosynthesis. BPT has shown promising results in preclinical studies for the treatment of cancer, making it an exciting area of research.
Mécanisme D'action
BPT inhibits glutaminase, an enzyme that converts glutamine to glutamate in the cell. Glutamate is a critical metabolite for cancer cells, as it provides the necessary energy and biosynthetic precursors for cell growth and proliferation. By inhibiting glutaminase, BPT deprives cancer cells of this essential nutrient, leading to cell death.
Biochemical and Physiological Effects:
BPT has been shown to induce apoptosis, or programmed cell death, in cancer cells. BPT also inhibits the mTOR pathway, a critical signaling pathway that regulates cell growth and proliferation. BPT has been shown to induce autophagy, a cellular process that degrades damaged or unnecessary cellular components, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
BPT has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for glutaminase. However, BPT has some limitations, including its poor solubility in water and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for BPT research, including:
1. Combination therapy: BPT has shown promising results in combination with other chemotherapy drugs, and further studies are needed to optimize the dosing and scheduling of combination therapy.
2. Targeting other metabolic pathways: Glutaminase is one of several metabolic enzymes that are critical for cancer cell growth and proliferation. Further studies are needed to identify other metabolic targets that can be exploited for cancer therapy.
3. Development of new analogs: BPT is a promising lead compound for the development of new glutaminase inhibitors. Further studies are needed to optimize the structure and activity of BPT analogs for improved efficacy and safety.
In conclusion, BPT is a promising compound for the treatment of cancer, with a unique mechanism of action targeting glutaminase. Further research is needed to optimize its use in combination therapy and to develop new analogs for improved efficacy and safety.
Méthodes De Synthèse
BPT can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde, 4-bromobiphenyl, and thiourea. The reaction proceeds through a cyclization step to form the thiazolidine ring, followed by the addition of the biphenylsulfonyl group. The final product can be purified by chromatography and characterized by spectroscopic methods.
Applications De Recherche Scientifique
BPT has been extensively studied in preclinical models of cancer, where it has shown significant anti-tumor activity. BPT inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer, both in vitro and in vivo. BPT has also been shown to sensitize cancer cells to other chemotherapy drugs, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4S2/c1-27-21-13-10-19(16-22(21)28-2)23-24(14-15-29-23)30(25,26)20-11-8-18(9-12-20)17-6-4-3-5-7-17/h3-13,16,23H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGHPNRXTSRKCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-{[5-(hydroxymethyl)-2-furyl]methyl}-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5133462.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5133467.png)
![10-ethoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5133474.png)
![8-(3-furylmethyl)-1-(2-methoxyethyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5133475.png)
![2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5133484.png)
![5-{3-chloro-4-[2-(4-ethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133491.png)
![2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B5133507.png)
![methyl 4-(9-oxo-7,8,9,10,11,12-hexahydrobenzo[a]-4,7-phenanthrolin-8-yl)benzoate](/img/structure/B5133521.png)



![3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B5133541.png)
![N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5133546.png)
![3-(2,5-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5133549.png)